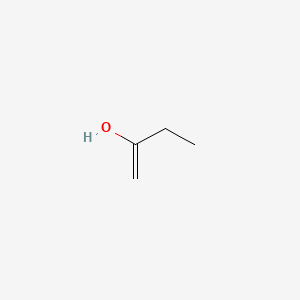
1-Buten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Buten-2-ol is an organic compound with the molecular formula C₄H₈O It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) within its structure
Méthodes De Préparation
1-Buten-2-ol can be synthesized through several methods:
-
Synthetic Routes
- One common method involves the hydroboration-oxidation of 1-butyne. This reaction proceeds via the addition of borane (BH₃) to the triple bond of 1-butyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
- Another method includes the reduction of 1-buten-2-one (methyl vinyl ketone) using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Industrial Production
- Industrially, this compound can be produced through the catalytic hydrogenation of 1-buten-2-one. This process typically employs a metal catalyst such as palladium (Pd) or platinum (Pt) under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
1-Buten-2-ol undergoes various chemical reactions, including:
-
Oxidation
- When oxidized, this compound can form 1-buten-2-one. Common oxidizing agents for this reaction include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction
- Reduction of this compound can yield butane-2-ol. This reaction can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
-
Substitution
- This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with hydrogen chloride (HCl) can produce 1-chloro-2-butene.
-
Addition
- The double bond in this compound allows for addition reactions. For instance, the addition of bromine (Br₂) across the double bond results in the formation of 2,3-dibromo-1-butanol.
Applications De Recherche Scientifique
1-Buten-2-ol has several applications in scientific research:
-
Chemistry
- It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
-
Biology
- In biological research, this compound can be used as a model compound to study the metabolism of unsaturated alcohols in living organisms.
-
Medicine
- Although not widely used directly in medicine, derivatives of this compound are explored for their potential therapeutic properties.
-
Industry
- In the industrial sector, this compound is used in the production of polymers and as a solvent in chemical processes.
Mécanisme D'action
The mechanism of action of 1-buten-2-ol involves its interaction with various molecular targets and pathways:
-
Molecular Targets
- The hydroxyl group in this compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions.
- The double bond allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis.
-
Pathways
- In biological systems, this compound can be metabolized by enzymes such as alcohol dehydrogenases, leading to the formation of corresponding aldehydes and acids.
Comparaison Avec Des Composés Similaires
1-Buten-2-ol can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Buten-1-ol: Another unsaturated alcohol with the double bond located at a different position. It has similar reactivity but different physical properties.
But-2-en-1-ol:
1-Butanol: A saturated alcohol with no double bonds, exhibiting different chemical reactivity and physical properties.
-
Uniqueness
- The position of the hydroxyl group and the double bond in this compound gives it unique reactivity patterns compared to its isomers and other unsaturated alcohols.
Propriétés
Numéro CAS |
61923-55-5 |
|---|---|
Formule moléculaire |
C4H8O |
Poids moléculaire |
72.11 g/mol |
Nom IUPAC |
but-1-en-2-ol |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h5H,2-3H2,1H3 |
Clé InChI |
IKZZIQXKLWDPCD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



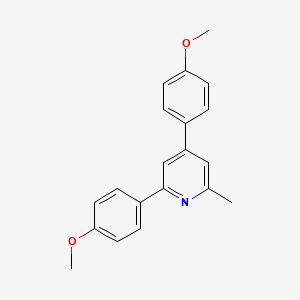
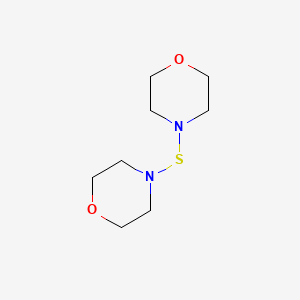
![Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]pyrimidine-5-carboxylate](/img/structure/B14167977.png)
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B14167987.png)
![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)
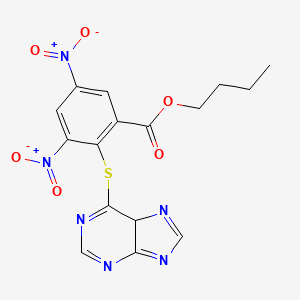

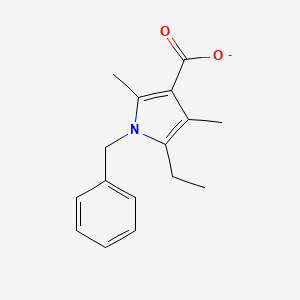
![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
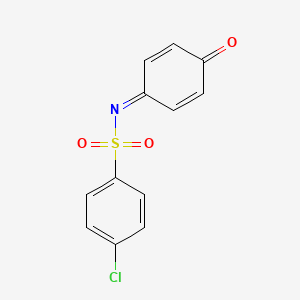
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
